

# N,N,N',N'-Tetramethyl-D-tartaramide: A Chiral Auxiliary in Asymmetric Synthesis

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## Compound of Interest

**Compound Name:** *N,N,N',N'-Tetramethyl-D-tartaramide*

**Cat. No.:** *B051820*

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## Introduction

**N,N,N',N'-Tetramethyl-D-tartaramide**, a C<sub>2</sub>-symmetric chiral diamide derived from naturally abundant D-tartaric acid, holds potential as a versatile chiral auxiliary in asymmetric organic synthesis. Its rigid backbone, predictable stereochemistry, and the presence of multiple coordination sites make it an attractive candidate for inducing stereoselectivity in a variety of chemical transformations. This document provides an overview of its potential applications, drawing parallels from the well-established chemistry of similar tartaric acid derivatives, and outlines generalized protocols for its use.

While specific, detailed protocols for **N,N,N',N'-Tetramethyl-D-tartaramide** are not extensively documented in readily available literature, its structural similarity to other tartaric acid amides and esters allows for the extrapolation of its use in key asymmetric reactions. It is primarily employed as a chiral ligand for metal catalysts or as a stoichiometric chiral auxiliary to control the stereochemical outcome of reactions involving enolates.

## Key Applications and Principles

The core principle behind the application of **N,N,N',N'-Tetramethyl-D-tartaramide** lies in its ability to create a chiral environment around a reactive center. This is typically achieved through two main strategies:

- As a Chiral Ligand: The diamide can coordinate to a metal center, forming a chiral catalyst. This catalyst then steers the approach of substrates in reactions such as reductions, oxidations, and carbon-carbon bond-forming reactions, leading to an enantiomerically enriched product. The two amide carbonyls and the two hydroxyl groups can act as chelation points.
- As a Stoichiometric Chiral Auxiliary: The tartaramide can be covalently attached to a substrate. The inherent chirality of the auxiliary then directs the stereoselective attack of a reagent on the substrate. Following the reaction, the auxiliary is cleaved to yield the chiral product. This approach is common in diastereoselective alkylations and aldol reactions.

## Application Notes and Protocols

The following sections detail potential applications and generalized experimental protocols for **N,N,N',N'-Tetramethyl-D-tartaramide**. It is important to note that these are representative procedures based on the chemistry of related tartaric acid derivatives and may require optimization for specific substrates and reactions.

## Diastereoselective Enolate Alkylation

One of the most promising applications of **N,N,N',N'-Tetramethyl-D-tartaramide** is in directing the diastereoselective alkylation of enolates. By attaching an acyl group to a modified version of the tartaramide, a chiral enolate can be generated. The steric bulk and chelating ability of the tartaramide moiety block one face of the enolate, forcing the alkylating agent to approach from the less hindered face.

### Experimental Protocol: Diastereoselective Alkylation of an Acyl-Tartaramide Derivative

- Synthesis of the Acyl-Tartaramide:
  - Protect the hydroxyl groups of **N,N,N',N'-Tetramethyl-D-tartaramide**, for example, as an acetonide, by reacting with 2,2-dimethoxypropane in the presence of an acid catalyst (e.g., p-toluenesulfonic acid).
  - Acylate one of the amide nitrogens with the desired carboxylic acid derivative (e.g., propionyl chloride) in the presence of a strong base like n-butyllithium at low temperature (-78 °C) to form the N-acyl tartaramide derivative.

- Enolate Formation and Alkylation:
  - Dissolve the N-acyl tartaramide derivative in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon or nitrogen).
  - Cool the solution to -78 °C in a dry ice/acetone bath.
  - Slowly add a lithium amide base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) (1.1 equivalents), to generate the lithium enolate. Stir for 30-60 minutes at -78 °C.
  - Add the alkylating agent (e.g., benzyl bromide or methyl iodide) (1.2 equivalents) dropwise to the enolate solution.
  - Stir the reaction mixture at -78 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
  - Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
  - Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
  - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  - Purify the crude product by column chromatography on silica gel to isolate the alkylated product.
- Cleavage of the Chiral Auxiliary:
  - The **N,N,N',N'-Tetramethyl-D-tartaramide** auxiliary can be removed by hydrolysis (e.g., with aqueous acid or base) or by reduction (e.g., with lithium aluminum hydride) to yield the corresponding chiral carboxylic acid, alcohol, or aldehyde.

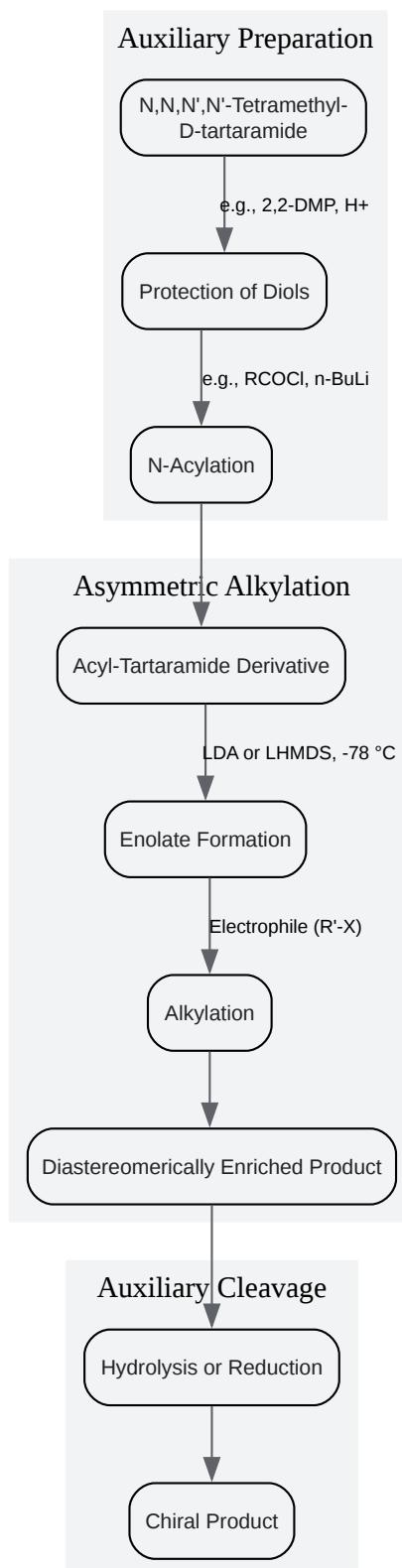
Expected Outcome: This procedure is expected to yield the alkylated product with a high degree of diastereoselectivity. The exact diastereomeric excess (d.e.) would need to be determined experimentally, typically by NMR spectroscopy or chiral HPLC analysis.

## Quantitative Data Summary (Hypothetical)

Entry	Electrophile (R-X)	Diastereomeric Excess (d.e.) [%]	Yield [%]
1	CH <sub>3</sub> I	>95	85
2	BnBr	>98	90
3	Allyl Bromide	>95	88

This table presents hypothetical data to illustrate the expected outcomes of such a reaction.

## Logical Workflow for Diastereoselective Alkylation



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Caption: Workflow for diastereoselective alkylation using a tartaramide auxiliary.

## As a Chiral Ligand in Asymmetric Reductions

**N,N,N',N'-Tetramethyl-D-tartaramide** can serve as a chiral ligand for metal-catalyzed asymmetric reductions of prochiral ketones. For instance, a complex of the tartaramide with a borane or an aluminum hydride reagent could create a chiral reducing agent that selectively delivers a hydride to one face of the ketone.

### Experimental Protocol: Asymmetric Reduction of a Prochiral Ketone

- Preparation of the Chiral Reducing Agent:
  - In a flame-dried flask under an inert atmosphere, dissolve **N,N,N',N'-Tetramethyl-D-tartaramide** (1.1 equivalents) in anhydrous THF.
  - Cool the solution to 0 °C.
  - Slowly add a solution of a reducing agent, such as borane-dimethyl sulfide complex ( $\text{BH}_3 \cdot \text{SMe}_2$ ) or lithium aluminum hydride ( $\text{LiAlH}_4$ ) (1.0 equivalent), to the tartaramide solution.
  - Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the chiral complex.
- Asymmetric Reduction:
  - Cool the solution of the chiral reducing agent to a lower temperature, typically -78 °C or -40 °C.
  - Slowly add a solution of the prochiral ketone (e.g., acetophenone) (1.0 equivalent) in anhydrous THF to the chiral reducing agent.
  - Stir the reaction mixture at this temperature for several hours, monitoring the progress by TLC.
  - Once the reaction is complete, quench it carefully by the slow addition of methanol, followed by water and then an acidic or basic workup depending on the nature of the product.

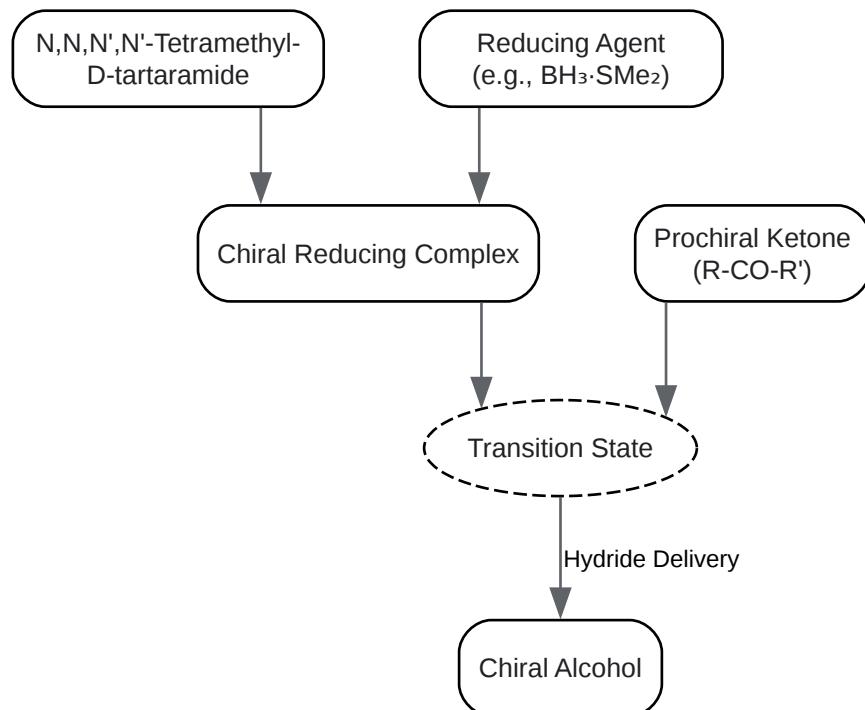
- Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
- Purify the resulting chiral alcohol by column chromatography.
- Determination of Enantiomeric Excess:
  - The enantiomeric excess (e.e.) of the product can be determined by chiral HPLC or by NMR analysis using a chiral solvating agent.

#### Quantitative Data Summary (Hypothetical)

Entry	Ketone	Enantiomeric Excess (e.e.) [%]	Yield [%]
1	Acetophenone	90	95
2	Propiophenone	92	93
3	1-Tetralone	88	96

This table presents hypothetical data to illustrate the expected outcomes of such a reaction.

#### Reaction Scheme for Asymmetric Ketone Reduction



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Caption: Asymmetric reduction of a ketone using a tartaramide-modified reducing agent.

## Conclusion

**N,N,N',N'-Tetramethyl-D-tartaramide** is a promising yet underexplored chiral auxiliary in the field of asymmetric synthesis. Based on the established reactivity of analogous tartaric acid derivatives, it is expected to be effective in directing stereoselective transformations such as enolate alkylations and ketone reductions. The protocols and data presented here are illustrative and intended to serve as a starting point for researchers and drug development professionals interested in exploring the synthetic utility of this chiral building block. Further experimental validation is necessary to fully elucidate its scope and limitations in asymmetric catalysis.

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